1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Overview
Description
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group, a bromine atom, and an isopropoxy group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Benzylation: The benzyl group is typically introduced through alkylation reactions using benzyl halides.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand for transition metals, forming coordination complexes with unique properties.
Catalysis: It serves as a catalyst in various organic reactions, such as esterification and acylation.
Mechanism of Action
The mechanism of action of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The benzyl, bromine, and isopropoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1-Benzyl-3-bromo-1H-1,2,4-triazole: Lacks the isopropoxy group, which may affect its biological activity and chemical reactivity.
1-Benzyl-5-isopropoxy-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
3-Bromo-1H-1,2,4-triazole: Lacks both the benzyl and isopropoxy groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-bromo-5-propan-2-yloxy-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXSOKQSXGTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175867 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-55-9 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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